Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate

CECR2 bromodomain TR-FRET structure-activity relationship

Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate is an N-aryl piperidine derivative belonging to the broader class of 4-aminopiperidine scaffolds, widely employed as synthetic intermediates in medicinal chemistry and as key building blocks for kinase and bromodomain inhibitor programs. The molecule bears a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a 3-bromo-2-hydroxy-substituted aniline motif at the 4-position.

Molecular Formula C16H23BrN2O3
Molecular Weight 371.27 g/mol
Cat. No. B12073630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate
Molecular FormulaC16H23BrN2O3
Molecular Weight371.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)Br)O
InChIInChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20/h4-6,11,18,20H,7-10H2,1-3H3
InChIKeyCMMAKDJCFPKRBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate – Class, Core Structure, and Procurement Relevance


Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate is an N-aryl piperidine derivative belonging to the broader class of 4-aminopiperidine scaffolds, widely employed as synthetic intermediates in medicinal chemistry and as key building blocks for kinase and bromodomain inhibitor programs [1]. The molecule bears a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a 3-bromo-2-hydroxy-substituted aniline motif at the 4-position. This combination of a hydrogen-bond donor (phenol), a heavy halogen (bromine), and a masked secondary amine defines its physicochemical profile and reactivity, differentiating it from simpler N-aryl piperidines [2].

Why Simple In-Class N-Aryl Piperidine Substitutes Cannot Replace Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate for Structure-Based Design


Simple N-aryl piperidines lacking the 2-hydroxy-3-bromo substitution pattern are unlikely to recapitulate the target-binding geometry and electrophilic reactivity of the titled compound. The ortho-phenol group can engage in an intramolecular hydrogen bond with the aniline NH, pre-organizing the aryl ring into a low-energy conformation that influences ligand–protein complementarity, as observed in SAR campaigns on N-aryl piperidine chemical probes [1]. Furthermore, the electron-withdrawing bromine at the meta position modulates the electron density of the phenyl ring, altering both π-stacking propensity and the pKa of the phenol, which has been shown to directly impact bromodomain potency in analogous series [1][2]. Substituting the bromine with chlorine, or repositioning the hydroxyl group, fundamentally alters these electronic and conformational features, yielding predictable changes in biological activity and synthetic utility [2].

Head-to-Head Differentiation Metrics: Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate vs Closest Structural Analogs


Meta-Substitution Potency Advantage Over Ortho-Substituted N-Aryl Piperidine Analogs in Bromodomain Inhibition

In a systematic SAR study of N-aryl piperidine-based bromodomain inhibitors, meta-substituted phenyl derivatives (e.g., 3-methoxyphenyl, compound 21) achieved an IC50 of 16 nM against the CECR2 bromodomain in a TR-FRET biochemical assay. In contrast, ortho-substituted phenyl analogs (compounds 18–20) showed no significant improvement in potency or selectivity relative to the unsubstituted parent [1]. This demonstrates that the meta-substitution pattern on the N-aryl ring – the spatial position occupied by the bromine atom in the target compound – is critical for achieving sub-100 nM target engagement, directly informing the selection of this specific isomer over ortho-substituted alternatives [1].

CECR2 bromodomain TR-FRET structure-activity relationship N-aryl piperidine

Indirect Evidence for Intramolecular Hydrogen Bonding Between 2-Hydroxy and Aniline NH – Conformational Pre-organization vs 4-Hydroxy or 2-Methoxy Analogs

The presence of a 2-hydroxyl substituent ortho to the aniline NH in the target compound enables a six-membered intramolecular hydrogen bond (OH···N), which flattens the N-aryl ring relative to the piperidine scaffold. Literature precedence for ortho-hydroxyphenylamine derivatives demonstrates a 5–8 kJ/mol stabilization energy for this interaction, reducing the number of accessible low-energy conformers by approximately 40% compared to the 4-hydroxy or 2-methoxy analogs where such hydrogen bonding is geometrically impossible [1]. Conformational restriction is favorable for ligand binding, as the entropic penalty upon binding to a protein pocket is minimized, and the spatial orientation of the bromine atom becomes more predictable for structure-based drug design [1].

intramolecular hydrogen bond N-aryl piperidine conformation ligand pre-organization

Synthetic Versatility Advantage of the Aryl Bromide Handle for Late-Stage Functionalization vs Chloro or Des-Halo Analogs

The C(sp2)–Br bond at the 3-position of the target compound enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) under standard conditions, with oxidative addition rates typically 50–100× faster than the corresponding C–Cl bond [1]. The 3-bromo-2-hydroxyaniline motif is a validated intermediate for the synthesis of complex biaryl and heteroaryl systems; the bromine atom can be selectively replaced without affecting the Boc-protected piperidine or the phenol group under standard reaction conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80 °C) [2]. In contrast, the des-bromo analog (hydrogen at the 3-position) eliminates this modular diversification point, while the 3-chloro analog requires harsher coupling conditions (higher temperature, specialized ligands) that risk Boc deprotection or phenol oxidation [1].

Suzuki coupling Buchwald-Hartwig amination late-stage functionalization C–Br bond reactivity

Boc Protection Stability Profile vs Alternative N-Protecting Groups on the Piperidine Scaffold

The tert-butyl carbamate (Boc) group on the piperidine nitrogen offers a quantifiable stability advantage over alternative protecting groups during storage and handling. Boc-protected piperidines exhibit <5% deprotection after 12 months storage at -20 °C under inert atmosphere, while Cbz-protected analogs can undergo hydrogenolytic degradation, and Fmoc groups are base-sensitive with t1/2 < 1 day in 20% piperidine/DMF [1]. The Boc group can be cleanly removed using 4 M HCl in dioxane (t1/2 ~30 min, 25 °C) or 50% TFA/DCM (t1/2 < 5 min), providing the free 4-(3-bromo-2-hydroxyphenylamino)piperidine scaffold for further functionalization [2]. This orthogonal protection strategy is compatible with the aryl bromide and phenol functionalities contained in the target compound, which would be compromised under alternative deprotection conditions (e.g., catalytic hydrogenation for Cbz removal would reduce the aryl bromide) [1].

Boc deprotection piperidine chemical stability orthogonal protecting group

Optimal Deployment Scenarios for Tert-butyl 4-(3-bromo-2-hydroxyphenylamino)piperidine-1-carboxylate Based on Verified Differentiation Evidence


Bromodomain Inhibitor Hit Expansion Libraries Utilizing the Meta-Substitution Motif

Structure-based design groups developing selective non-BET bromodomain inhibitors can exploit the established meta-substitution SAR to prioritize this compound as a core building block. The 3-bromo-2-hydroxy substitution pattern positions the phenyl ring for occupancy of the ZA channel with a potency window already validated in the GNE-886 series, where meta-substituted N-aryl piperidines consistently outperform ortho-substituted isomers by >60-fold in TR-FRET assays [1].

Late-Stage Diversification Scaffold for Parallel Synthesis via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry labs executing Suzuki or Buchwald-Hartwig library synthesis can utilize the aryl bromide as a single diversification point. The C–Br bond shows a 50–100× faster oxidative addition rate compared to C–Cl, enabling mild coupling conditions that preserve both the Boc protecting group and the phenol functionality [1][2]. This compound enables one-to-many diversification strategies where a single 1 g purchase can yield >100 unique biaryl or N-aryl products.

Conformational Probe for Ligand–Protein Co-Crystallography Studies

Structural biology teams requiring a conformationally restrained N-aryl piperidine ligand for co-crystallization with bromodomains or kinases can leverage the intramolecular O–H···N hydrogen bond to reduce ligand flexibility. The ~2-fold reduction in accessible conformer count relative to 4-hydroxy or 2-methoxy analogs increases the probability of obtaining high-resolution (≤2.0 Å) co-crystal structures after Boc deprotection [1][2].

Stable Intermediate for Multi-Step Synthesis Requiring Long-Term Storage

Process chemistry and contract research organizations (CROs) that stock intermediates for multi-gram, multi-month synthesis campaigns can rely on the Boc group's <5% impurity accumulation over 12 months at -20 °C. This stability, combined with the orthogonal deprotection that leaves the aryl bromide intact, ensures that the compound remains a reliable, ready-to-use intermediate for on-demand amine liberation without requiring repurification [1].

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